![molecular formula C11H8Cl2N2O3S B1668737 3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid CAS No. 889946-21-8](/img/structure/B1668737.png)
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCG-58150 is a potentiInhibitor of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
- Synthesis Framework : A study conducted by Siddiqui et al. (2014) focused on the synthesis of various derivatives related to 1,3,4-oxadiazole, starting with 4-Chlorophenoxyacetic acid. These derivatives showed potential as antibacterial agents against both gram-negative and gram-positive bacteria and moderate inhibitors of α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antibacterial, Hemolytic, and Thrombolytic Activity
- Antibacterial Activity : Aziz-Ur-Rehman et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives, which demonstrated excellent to moderate antibacterial activity. They also showed very good thrombolytic activity and low toxicity (Aziz-Ur-Rehman et al., 2020).
Alzheimer’s Disease Drug Candidate
- Potential for Alzheimer's Treatment : A study by Rehman et al. (2018) synthesized new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide for evaluating new drug candidates for Alzheimer’s disease. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, providing insights into their potential as Alzheimer’s treatments (Rehman et al., 2018).
Synthesis and Characterization
- Molecular Synthesis and Characterization : Nayak et al. (2013) reported on the synthesis and structural characterization of a related compound, showcasing the techniques used to confirm the structure of new compounds within this chemical class (Nayak et al., 2013).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties : In a study by Fathima et al. (2021), novel compounds within the 1,3,4-oxadiazole class were synthesized and assessed for antimicrobial and antioxidant activities. This showcases the potential of these compounds in addressing infectious diseases and oxidative stress-related conditions (Fathima et al., 2021).
Eigenschaften
CAS-Nummer |
889946-21-8 |
|---|---|
Produktname |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic Acid |
Molekularformel |
C11H8Cl2N2O3S |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
3-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C11H8Cl2N2O3S/c12-6-1-2-7(8(13)5-6)10-14-15-11(18-10)19-4-3-9(16)17/h1-2,5H,3-4H2,(H,16,17) |
InChI-Schlüssel |
OZTSRUDYAVAAAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCCC(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CCG-58150; CCG 58150; CCG58150; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B1668654.png)
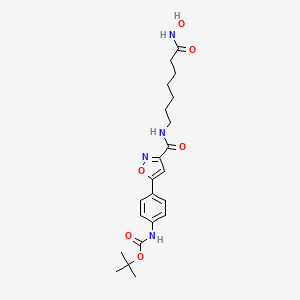
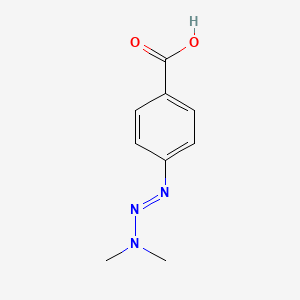
![1-Naphthalenyl[4-(pentyloxy)-1-naphthalenyl]methanone](/img/structure/B1668659.png)
![N-(4-{[4-(methylsulfonyl)-2-nitrophenyl]amino}phenyl)acetamide](/img/structure/B1668662.png)
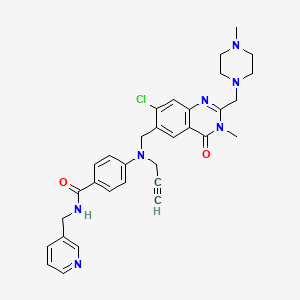
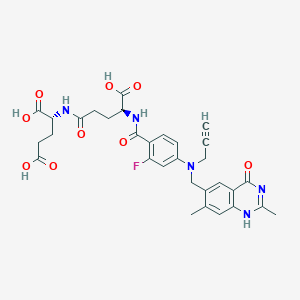
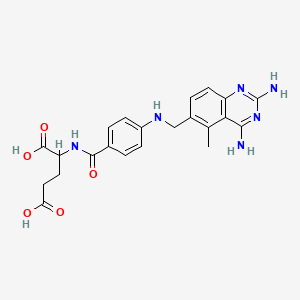
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B1668667.png)
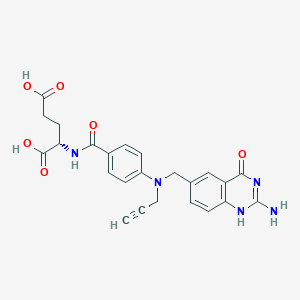
![(2S)-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methyl-(2-fluoroethyl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B1668669.png)
![2-[1-(1H-benzimidazol-2-yl)-3-(3-methoxyphenyl)propan-2-yl]-1H-benzimidazole](/img/structure/B1668672.png)
![3-Ethyl-2-[3-(1,3,3-trimethylindol-2-ylidene)prop-1-enyl]-1,3-benzothiazol-3-ium;perchlorate](/img/structure/B1668673.png)
![5-(1'-Phenyl-1H,1'H-[4,4']bipyrazolyl-3-yl)-benzo[1,3]dioxol-4-ol](/img/structure/B1668676.png)